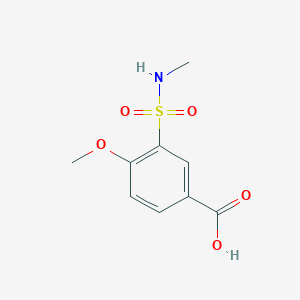

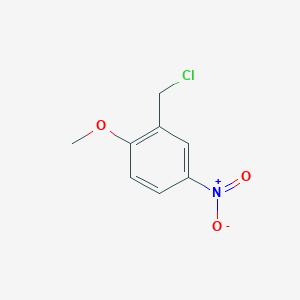

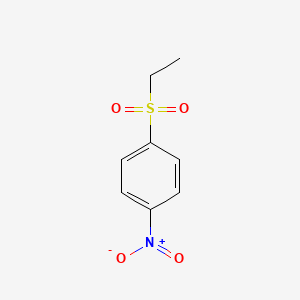

2-(Chloromethyl)-1-methoxy-4-nitrobenzene

Vue d'ensemble

Description

The compound "2-(Chloromethyl)-1-methoxy-4-nitrobenzene" is a chlorinated nitroaromatic compound with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related nitroaromatic compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves the reaction of dienes with benzoyl chlorides. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to functionalized 4-hydroxyquinolines after the reduction of the nitro group . This suggests that similar strategies could be employed for synthesizing derivatives of "2-(Chloromethyl)-1-methoxy-4-nitrobenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to analyze the molecular structure of nitroaromatic compounds. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was determined using this method, revealing a monoclinic space group and specific geometric parameters . This indicates that X-ray analysis could be used to determine the precise structure of "2-(Chloromethyl)-1-methoxy-4-nitrobenzene" as well.

Chemical Reactions Analysis

Nitroaromatic compounds can undergo various chemical reactions. The nitration of 1-chloro-2,3-dimethylbenzene, for example, results in the formation of different nitro-substituted products, which can further undergo exchange reactions and rearomatization . Similarly, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole . These studies demonstrate the reactivity of chlorinated nitroaromatic compounds and provide a basis for predicting the reactions of "2-(Chloromethyl)-1-methoxy-4-nitrobenzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds can be influenced by their molecular structure. For instance, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing specific absorption and emission maxima . This suggests that similar spectroscopic techniques could be used to study the properties of "2-(Chloromethyl)-1-methoxy-4-nitrobenzene."

Applications De Recherche Scientifique

Synthesis of Methoxyphenols

A study explored a new method to synthesize 4-methoxy-1-nitrobenzene by substituting 4-chloro-1-nitrobenzene, which leads to the intermediate 4-methoxy-benzenamine. This process was optimized for higher yields, exceeding 80% in all steps, demonstrating the significance of 2-(Chloromethyl)-1-methoxy-4-nitrobenzene in synthesizing complex methoxyphenols (Jian, 2000).

Unconventional Reactions with Diazomethane

Research on 1,3,6-trihydroxy-2-methyl-4-nitrobenzene treated with diazomethane showed the production of not only the expected 1-methoxy derivative but also an isomer with a unique structure, identified through X-ray analysis. This highlights the compound's potential in generating novel structures in organic chemistry (Jones et al., 1977).

Electrosynthetic Routes

A study investigated the electrochemical reductions of similar compounds, leading to the production of 1-nitro-2-vinylbenzene and 1H-indole. This research illustrates the compound's utility in electrosynthetic pathways for creating diverse organic products (Du & Peters, 2010).

Organomercury Compound Formation

Research demonstrated the creation of organomercury compounds through the mercuration of similar structures. This process involves intricate reactions leading to compounds with distinct 199Hg NMR spectra, indicating the compound's role in advanced organometallic chemistry (Deacon et al., 1984).

Substituted Methoxybenzene Derivatives

A study reported the structures of three methoxybenzenes derived from similar compounds. The structural analysis revealed important insights into the molecule's planarity and hydrogen-bonded dimers, essential for understanding substituted methoxybenzene derivatives (Fun et al., 1997).

Safety And Hazards

Orientations Futures

The development of new methods for the synthesis of chloromethyl compounds is an active area of research. For example, researchers are exploring more environmentally friendly methods for the in situ chloromethylation of PS–DVB . Another area of interest is the use of Lewis base catalysis to promote nucleophilic substitutions .

Propriétés

IUPAC Name |

2-(chloromethyl)-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDSTKMOYVTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368886 | |

| Record name | 2-(chloromethyl)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1-methoxy-4-nitrobenzene | |

CAS RN |

93-06-1 | |

| Record name | 2-(chloromethyl)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)